6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene
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Overview
Description
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fluorine atom and an oxirene ring fused to a phenanthrene backbone
Preparation Methods
The synthesis of 6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenanthrene backbone, followed by the introduction of the fluorine atom and the formation of the oxirene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene involves its interaction with molecular targets and pathways. The fluorine atom and oxirene ring play crucial roles in its reactivity, allowing it to interact with specific enzymes and receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene can be compared with other similar compounds, such as:
Phenanthrol: A compound with a similar phenanthrene backbone but lacking the fluorine atom and oxirene ring.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with different functional groups and reactivity.
1-Hydroxypyrene-6,7-oxide: A compound with an oxirene ring but different substitution patterns. The uniqueness of this compound lies in its specific combination of a fluorine atom and an oxirene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114390-23-7 |
---|---|
Molecular Formula |
C18H11FO |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
19-fluoro-3-oxapentacyclo[9.8.0.02,4.05,10.012,17]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H11FO/c19-14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13(12)17-18(20-17)16(14)15/h1-9,17-18H |
InChI Key |
SDWUJXVWIBLVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5C3O5)F |
Origin of Product |
United States |
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